

# Delamanid In Vitro Susceptibility Testing Protocols for Mycobacterium tuberculosis

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## Compound of Interest

Compound Name: Delamanid

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These application notes provide detailed protocols for determining the in vitro susceptibility of Mycobacterium tuberculosis to **Delamanid**. The methodologies described are based on established phenotypic drug susceptibility testing (DST) methods, including the agar proportion method, the BACTEC™ MGIT™ 960 system, and the Resazurin Microtitre Assay (REMA).

## Introduction

**Delamanid** is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Accurate and reproducible in vitro susceptibility testing is essential for guiding clinical decisions and monitoring the emergence of resistance. **Delamanid** is a pro-drug that requires activation by the F420-dependent nitroreductase enzyme system within M. tuberculosis. Mutations in the genes involved in this pathway, such as *ddn*, *fgd1*, *fbiA*, *fbiB*, and *fbiC*, can lead to resistance.

## Quantitative Data Summary

The following tables summarize key quantitative data for **Delamanid** susceptibility testing against M. tuberculosis.

Table 1: **Delamanid** Minimum Inhibitory Concentration (MIC) Data

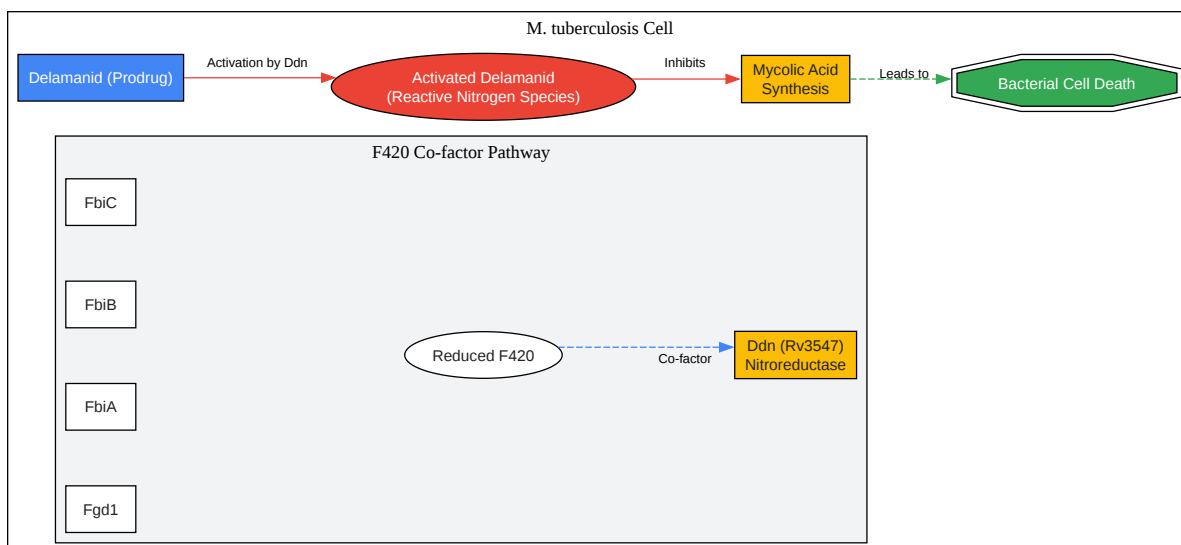
| Parameter               | Agar Proportion Method (µg/mL) | Resazurin Microtitre Assay (REMA) (mg/L) | BACTEC™ MGIT™ 960 (mg/L) |
|-------------------------|--------------------------------|--|--------------------------|
| MIC50                   | 0.004[1][2]                    | Not Widely Reported                      | Not Widely Reported      |
| MIC90                   | 0.012[1][2]                    | Not Widely Reported                      | Not Widely Reported      |
| MIC Range (Susceptible) | 0.001 - 0.05[1][2][3]          | 0.0005 - 0.03[4]                         | 0.002 - 0.06[4]          |
| MIC Range (Resistant)   | >0.2                           | >32.0[4]                                 | >16.0[4]                 |

Table 2: Proposed Critical Concentrations for **Delamanid** Susceptibility Testing

| Method                            | Critical Concentration |
|-----------------------------------|------------------------|
| Agar Proportion Method            | 0.2 µg/mL[1][2][5]     |
| Resazurin Microtitre Assay (REMA) | 0.125 mg/L[4][6][7][8] |
| BACTEC™ MGIT™ 960                 | 0.125 mg/L[4][6][7][8] |

## Delamanid Activation Pathway

**Delamanid** is a pro-drug that requires metabolic activation to exert its anti-tubercular effect. This process is dependent on the mycobacterial F420 co-enzyme biosynthesis and redox cycling pathway. Mutations in the genes encoding enzymes in this pathway can lead to **Delamanid** resistance.



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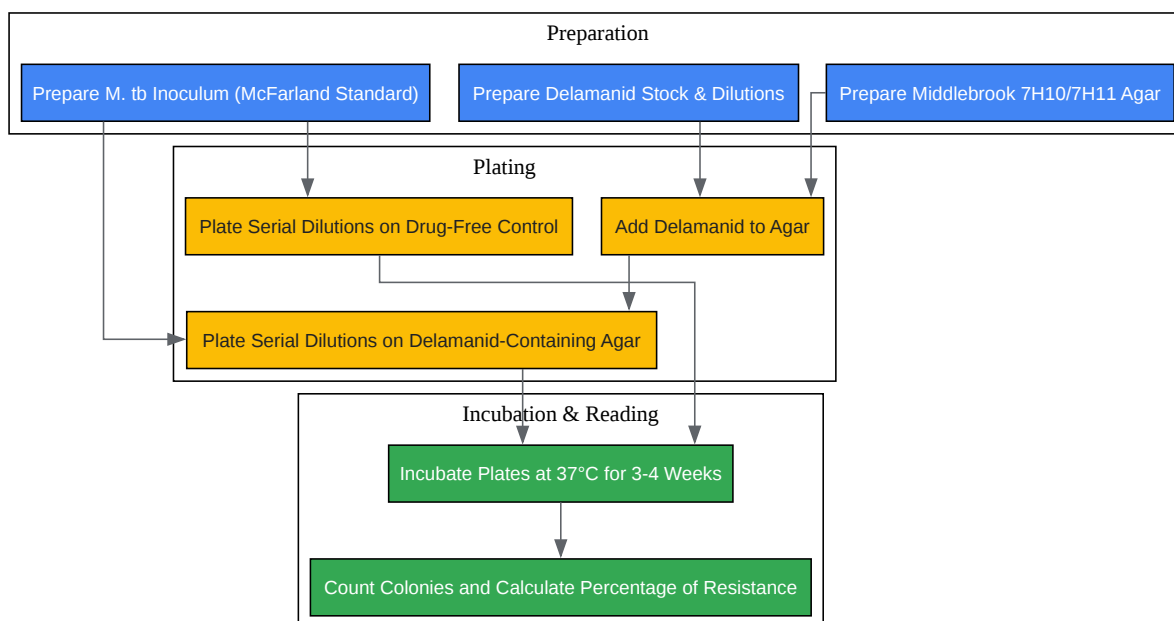
Caption: **Delamanid** activation pathway in *M. tuberculosis*.

## Experimental Protocols

### Agar Proportion Method

The agar proportion method is considered the gold standard for phenotypic DST of *M. tuberculosis*.<sup>[9]</sup>

Workflow for Agar Proportion Method



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Caption: Workflow for the Agar Proportion Method.

Materials:

- Middlebrook 7H10 or 7H11 agar base
- Oleic acid-albumin-dextrose-catalase (OADC) enrichment
- **Delamanid** powder
- Dimethyl sulfoxide (DMSO)

- Sterile distilled water
- M. tuberculosis isolate
- Sterile plates, tubes, and pipettes

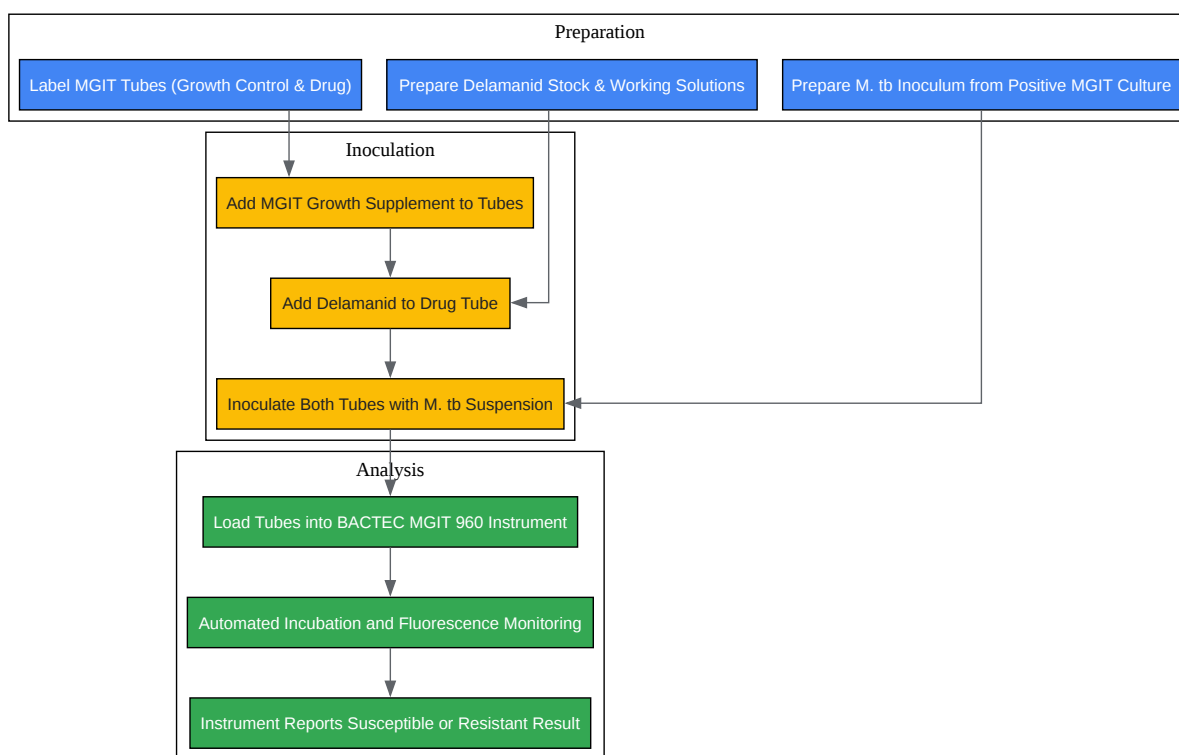
#### Procedure:

- **Media Preparation:** Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.<sup>[1]</sup> Autoclave and cool to 50-55°C before adding 10% OADC enrichment.<sup>[1]</sup>
- **Delamanid Stock Solution:** Dissolve **Delamanid** powder in DMSO to create a stock solution. <sup>[1]</sup> Further dilutions should be made in sterile distilled water to achieve the desired final concentrations in the agar.
- **Drug-Containing and Drug-Free Plates:** Add the appropriate volume of diluted **Delamanid** to the molten agar to reach the final desired concentrations (e.g., a range from 0.001 to 8 µg/mL).<sup>[1]</sup> Prepare drug-free control plates with the same concentration of DMSO as the drug-containing plates.<sup>[1]</sup> Dispense the agar into plates and allow them to solidify.
- **Inoculum Preparation:** Prepare a bacterial suspension of the M. tuberculosis isolate in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. Prepare serial 10-fold dilutions of this suspension.
- **Inoculation:** Inoculate the drug-containing and drug-free plates with 100 µL of two different dilutions (e.g., 10<sup>-2</sup> and 10<sup>-4</sup>) of the bacterial suspension.
- **Incubation:** Incubate the plates at 37°C for 3-4 weeks.
- **Interpretation:** The critical concentration is the lowest concentration of **Delamanid** that inhibits more than 99% of the bacterial population. Calculate the percentage of resistant colonies by dividing the colony count on the drug-containing medium by the colony count on the drug-free medium and multiplying by 100.

## BACTEC™ MGIT™ 960 System

This semi-automated system provides a more rapid determination of **Delamanid** susceptibility.

## Workflow for BACTEC™ MGIT™ 960

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Caption: Workflow for the BACTEC™ MGIT™ 960 System.

#### Materials:

- BACTEC™ MGIT™ 960 instrument
- MGIT™ tubes
- MGIT™ Growth Supplement
- **Delamanid** powder
- Sterile distilled water
- M. tuberculosis isolate grown in a MGIT™ tube

#### Procedure:

- **Delamanid** Stock and Working Solutions: Prepare a stock solution of **Delamanid** in an appropriate solvent and make further dilutions in sterile distilled water to achieve the desired final concentration in the MGIT tube. A range of concentrations from 16.0 to 0.0005 mg/L has been used in studies.[\[4\]](#)
- Inoculum Preparation: Use a positive MGIT culture of the M. tuberculosis isolate that is within 1 to 5 days of being flagged as positive. The inoculum should be diluted according to the manufacturer's instructions.
- Tube Preparation: For each isolate, label one MGIT tube as the growth control (GC) and one for each **Delamanid** concentration being tested.
- Reconstitution of Tubes: Aseptically add 0.8 mL of the MGIT Growth Supplement to each tube.
- Drug Addition: Add the appropriate volume of the **Delamanid** working solution to the drug-containing tubes to achieve the final test concentration. Add the same volume of drug-free solvent to the GC tube.
- Inoculation: Inoculate both the GC and drug-containing tubes with 0.5 mL of the prepared bacterial suspension.

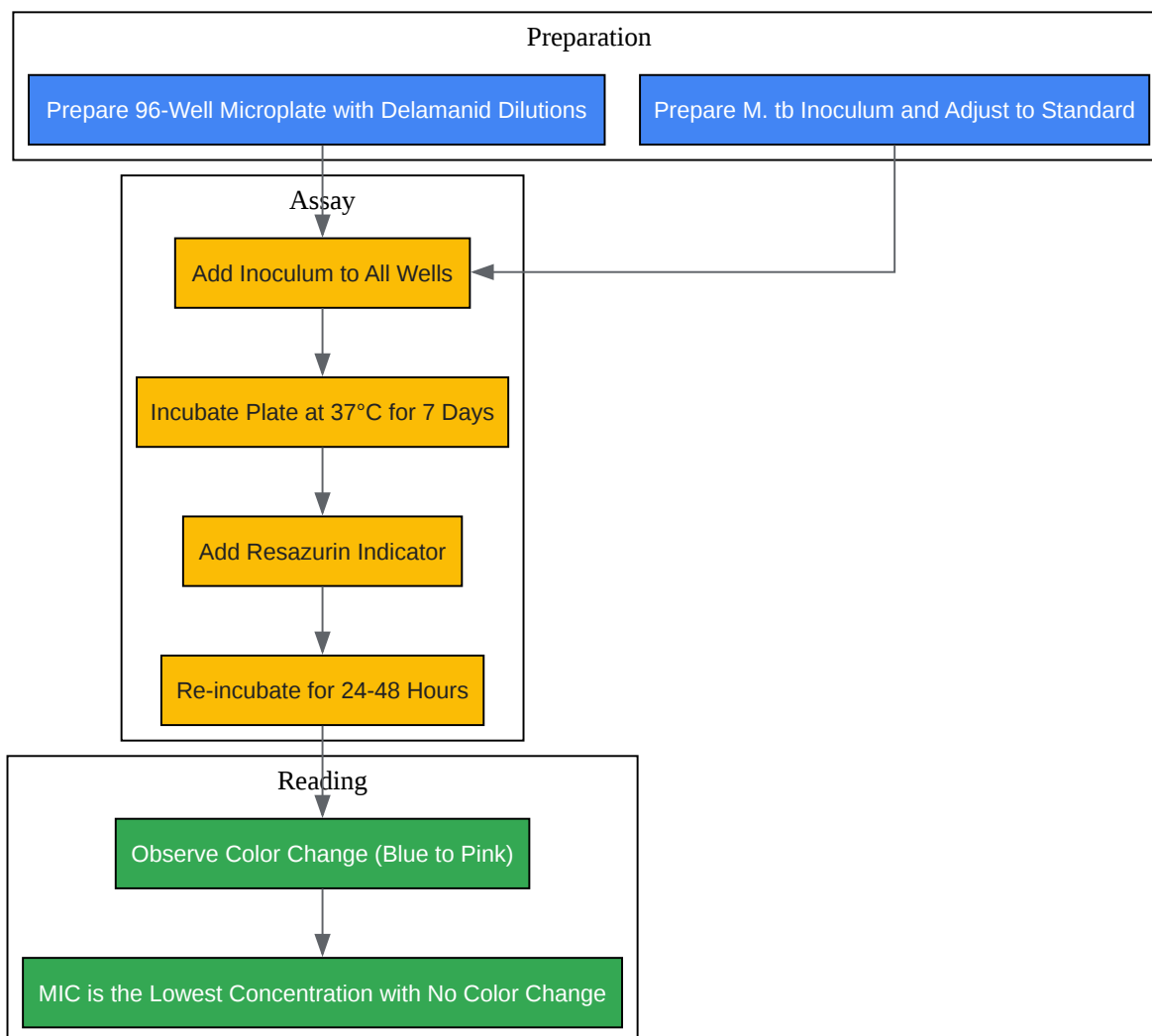
- Incubation and Analysis: Place the tubes in the BACTEC™ MGIT™ 960 instrument. The instrument will automatically incubate and monitor the tubes for fluorescence. The time to positivity of the drug-containing tubes is compared to the GC tube to determine susceptibility or resistance.<sup>[10]</sup>

## Resazurin Microtitre Assay (REMA)

REMA is a colorimetric method that is well-suited for higher throughput screening.

Workflow for Resazurin Microtitre Assay (REMA)





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Caption: Workflow for the Resazurin Microtitre Assay (REMA).

Materials:

- 96-well microplates
- Middlebrook 7H9 broth supplemented with ADC or OADC
- **Delamanid** powder
- Resazurin sodium salt
- Sterile distilled water
- M. tuberculosis isolate

#### Procedure:

- **Delamanid** Dilutions: Prepare serial dilutions of **Delamanid** in the 96-well plate using Middlebrook 7H9 broth. A concentration range of 32.0 to 0.0005 mg/L has been described.<sup>[4]</sup> Include drug-free control wells.
- Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth and adjust the turbidity.
- Inoculation: Add the inoculum to each well of the microplate. The final inoculum concentration should be approximately  $5 \times 10^5$  CFU/mL.
- Incubation: Seal the plates and incubate at 37°C for 7 days.
- Addition of Resazurin: Prepare a sterile solution of resazurin and add it to each well.
- Re-incubation: Re-incubate the plates for 24-48 hours.
- Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of **Delamanid** that prevents this color change (i.e., the well remains blue).<sup>[11][12]</sup>

## Quality Control

For all methods, it is imperative to include a well-characterized, **Delamanid**-susceptible strain of M. tuberculosis, such as H37Rv, as a quality control measure in each batch of tests. The

resulting MIC for the quality control strain should fall within a predefined acceptable range. For the H37Rv strain, MIC values between 0.002 and 0.012 µg/ml have been reported for the agar proportion method.[1]

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